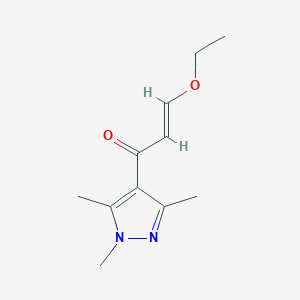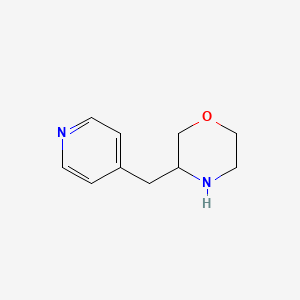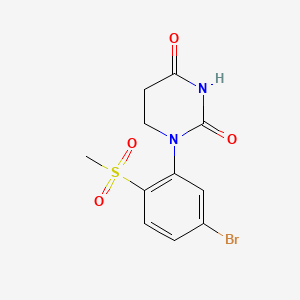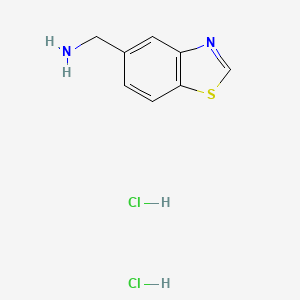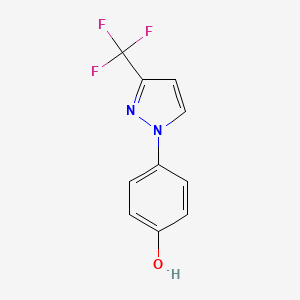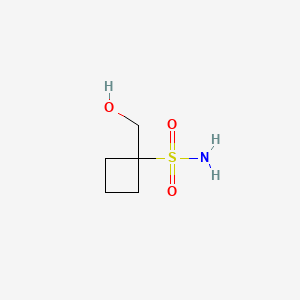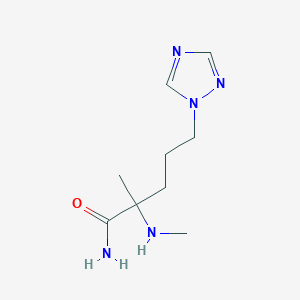
2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide is a synthetic organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms. Compounds containing triazole rings are often of interest due to their diverse biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide typically involves the formation of the triazole ring followed by the attachment of the pentanamide moiety. Common synthetic routes may include:
Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.
Amidation Reactions: Introduction of the amide group through reactions with amines and carboxylic acids or their derivatives.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially affecting the methylamino group or the triazole ring.
Reduction: Reduction reactions could target the amide group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used, potentially leading to derivatives with modified functional groups or ring structures.
Scientific Research Applications
2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide may have applications in various fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.
Industry: Use in the production of materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole Derivatives: Compounds containing the 1,2,4-triazole ring, which may have similar biological activities.
Amides: Compounds with amide functional groups, which are common in many biologically active molecules.
Uniqueness
The uniqueness of 2-Methyl-2-(methylamino)-5-(1h-1,2,4-triazol-1-yl)pentanamide would lie in its specific combination of functional groups and the resulting biological or chemical properties. Comparative studies with similar compounds would highlight its distinct features and potential advantages.
Properties
Molecular Formula |
C9H17N5O |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
2-methyl-2-(methylamino)-5-(1,2,4-triazol-1-yl)pentanamide |
InChI |
InChI=1S/C9H17N5O/c1-9(11-2,8(10)15)4-3-5-14-7-12-6-13-14/h6-7,11H,3-5H2,1-2H3,(H2,10,15) |
InChI Key |
WOOHXNDNXSCPDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=NC=N1)(C(=O)N)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S)-3-methyl-2H,3H,4H-pyrido[3,2-b][1,4]oxazine hydrochloride](/img/structure/B13493348.png)
![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,4-triazol-3-amine](/img/structure/B13493355.png)
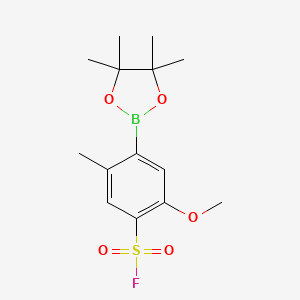
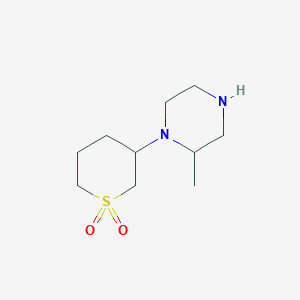

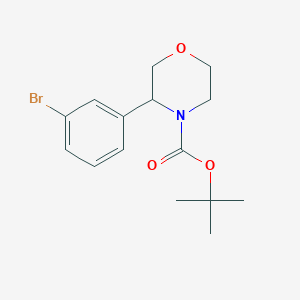
![7-bromo-3-chloro-5H-pyrrolo[3,2-c]pyridazine](/img/structure/B13493401.png)
